molecular formula C4H7N5O B083971 5-Amino-3-methyltriazole-4-carboxamide CAS No. 13091-60-6

5-Amino-3-methyltriazole-4-carboxamide

Cat. No.: B083971
CAS No.: 13091-60-6
M. Wt: 141.13 g/mol
InChI Key: RYMGEGPUVUJQDL-UHFFFAOYSA-N
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Description

5-Amino-3-methyltriazole-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds based on the 1,2,3-triazole-4-carboxamide core have demonstrated promising biological activities in scientific studies. Research into closely related analogs has shown potent activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, identifying the series as a promising starting point for new antiparasitic agents . Furthermore, the 1,2,3-triazole-4-carboxamide pharmacophore is a key structure in antimicrobial discovery. Specific derivatives have exhibited a potent antibacterial effect against pathogens like Staphylococcus aureus, while other variants have been explored for their ability to inhibit the bacterial SOS response, a pathway associated with the development of antibiotic resistance . The 5-amino-1,2,3-triazole-4-carboxamide scaffold has also been advanced in programs aiming to discover Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance (DISARMERs), which can act as adjuvants to sensitize bacteria to existing antibiotics and suppress the rise of acquired resistance . This compound is provided exclusively for research and development purposes in these and other exploratory biological fields.

Properties

CAS No.

13091-60-6

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

5-amino-3-methyltriazole-4-carboxamide

InChI

InChI=1S/C4H7N5O/c1-9-2(4(6)10)3(5)7-8-9/h5H2,1H3,(H2,6,10)

InChI Key

RYMGEGPUVUJQDL-UHFFFAOYSA-N

SMILES

CN1C(=C(N=N1)N)C(=O)N

Canonical SMILES

CN1C(=C(N=N1)N)C(=O)N

Synonyms

1H-1,2,3-Triazole-5-carboxamide,4-amino-1-methyl-(7CI,8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological and Metabolic Differences

  • DIC vs. 5-Amino-3-methyltriazole-4-carboxamide: DIC’s antineoplastic activity relies on its triazeno group, which decomposes to release methyldiazonium ions, alkylating DNA. In contrast, this compound lacks this group, suggesting a different mechanism, possibly as a purine biosynthesis inhibitor akin to AICA .
  • AICA vs. This compound: AICA is incorporated into nucleotides (e.g., AICAR), while the methyltriazole analog’s methyl group may hinder enzymatic processing, altering bioavailability .

Physicochemical Properties

  • Lipophilicity: The benzyl group in 5-amino-1-benzyltriazole-4-carbaldehyde increases logP (1.30) compared to this compound (estimated logP ~0.5), influencing membrane permeability .
  • Metabolic Stability: DIC’s triazeno group renders it susceptible to enzymatic N-demethylation, whereas the methyltriazole analog’s stability remains uncharacterized but is likely higher due to the absence of labile substituents .

Preparation Methods

Prototypical Cyclization Reaction

The most widely reported method involves the cyclization of α-cyanoacetamides with azides under basic conditions. For example, N -(3-methoxyphenyl)-α-cyanoacetamide reacts with an in situ-generated aryl azide in ethanol under microwave irradiation at 80°C for 1 hour, yielding 5-amino-1-benzyl-3-methyltriazole-4-carboxamide (56% yield). The azide intermediate is typically prepared via diazotization of a primary amine using sodium nitrite and hydrochloric acid, followed by substitution with sodium azide.

Reaction Conditions and Optimization

  • Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity of azides).

  • Base : Sodium hydroxide (1 equiv.) neutralizes HCl byproducts and accelerates cyclization.

  • Temperature : Microwave heating at 80°C reduces reaction time to 1 hour versus 12–24 hours under conventional reflux.

  • Yield Improvements : Pre-purification of azides via MnO₂ oxidation increases reaction efficiency (23.9 g of pure azide from 27.9 g crude).

Characterization Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.77 (s, 1H, NH), 7.65 (d, J = 8.2 Hz, 2H, ArH), 5.54 (s, 2H, CH₂).

  • HRMS : [M + H]⁺ calcd. for C₁₄H₁₅N₅O₂: 293.1145; found: 293.1158.

Lewis Acid-Catalyzed Direct Amidation

Aluminum Chloride-Mediated Amidation

A scalable approach employs AlCl₃ to catalyze the direct amidation of methyl 5-amino-3-methyltriazole-4-carboxylate with aryl amines. For instance, reacting the ester with 3,5-dimethoxyaniline in toluene at 110°C for 48 hours affords the carboxamide in 77% yield after HCl salt formation.

Key Advantages

  • Atom Economy : Eliminates protective-group strategies required in stepwise syntheses.

  • Substrate Scope : Tolerates electron-rich and electron-deficient aryl amines (e.g., 3-methoxy-, 4-nitro-substituted).

Industrial Scalability

  • Continuous Flow Systems : Mitigate exothermic risks during ester activation.

  • Purification : Recrystallization from ethyl acetate/ether mixtures achieves >99% purity.

Adaptation of Aminoguanidine-Based Protocols

Aminoguanidine Bicarbonate Route

Although developed for 5-amino-3-aminomethyl-1,2,4-triazoles, this method offers insights for methyl-substituted analogs. Heating aminoguanidine bicarbonate with methyl-substituted carboxylic acids (e.g., methylmalonic acid) at 160–185°C induces cyclodehydration, forming the triazole core. Subsequent hydrolysis with HCl yields the carboxamide.

Limitations and Modifications

  • Byproduct Formation : Phthalimide derivatives necessitate alkaline hydrolysis (pH 10–11) for removal.

  • Yield : Unoptimized routes report ≤40% yields due to competing decomposition.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics for Key Preparation Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclization with Azides56–6898–991–24 hHigh
Lewis Acid Amidation70–779948 hModerate
Aminoguanidine Route30–4090–955–10 hLow

Cost-Benefit Considerations

  • Cyclization : Optimal for small-scale drug discovery (low reagent costs, high purity).

  • Direct Amidation : Preferred for industrial batches despite longer reaction times.

Characterization and Quality Control

Spectroscopic Validation

  • ¹³C NMR : Carboxamide carbonyl resonance at δ 165–168 ppm confirms successful amidation.

  • IR Spectroscopy : N–H stretches (3300–3500 cm⁻¹) and C=O stretches (1660–1680 cm⁻¹) verify functionality.

Chromatographic Purity

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve triazole carboxamides with retention times of 8.2–10.5 minutes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-3-methyltriazole-4-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like thiophene-2-carboxamide derivatives. Key steps include refluxing in ethanol with methyl propiolate, followed by crystallization from DMF or ethanol/water mixtures. Yield optimization (e.g., 64–74%) is achieved by controlling reaction time, temperature, and stoichiometric ratios of reagents . Purity can be enhanced via recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and 1H-NMR^1 \text{H-NMR} to resolve methyl and triazole protons (δ 2.1–2.3 ppm for CH3_3, δ 7.5–8.0 ppm for triazole). HPLC with UV detection (λ = 254 nm) ensures purity (>98%), while mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 311.31) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For enzyme inhibition studies, use fluorometric assays targeting kinases or oxidoreductases. IC50_{50} values should be calculated using dose-response curves (0.1–100 µM) with triplicates to ensure reproducibility .

Advanced Research Questions

Q. How does the methyl group at position 3 influence the compound’s structure-activity relationship (SAR) in pharmacological contexts?

  • Methodological Answer : Perform comparative studies with analogs lacking the methyl group. Use molecular docking (e.g., AutoDock Vina) to analyze steric effects on binding to targets like DNA methyltransferases or kinases. SAR data from pyrazole and thiophene derivatives suggest that methyl groups enhance lipophilicity and target affinity .

Q. What metabolic pathways degrade this compound, and how can metabolites be identified?

  • Methodological Answer : Incubate the compound with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylated or demethylated forms) and Phase II conjugates (glucuronides) can be identified using fragmentation patterns. Compare results with structurally related compounds like dacarbazine .

Q. How does the compound’s stability vary under different storage conditions, and what degradants form over time?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Common degradants include oxidation products (e.g., N-oxide derivatives) and hydrolysis byproducts. Store lyophilized samples at -20°C in amber vials to minimize photodegradation .

Q. How can contradictory data on its biological activity across studies be resolved?

  • Methodological Answer : Re-evaluate experimental variables such as cell line selection (e.g., p53 status), solvent (DMSO vs. saline), and assay protocols (pre-incubation time). Meta-analysis of literature data (e.g., PubMed entries) may reveal batch-to-batch variability or unaccounted stereochemical impurities .

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